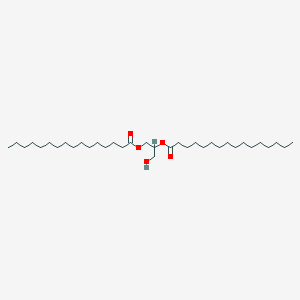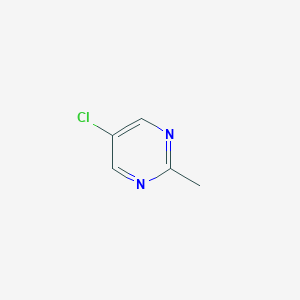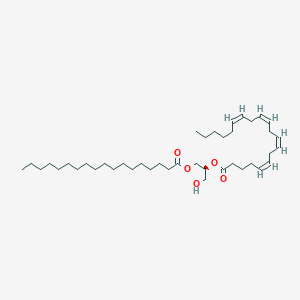
1,2-Dipalmitoil-rac-glicerol
Descripción general
Descripción
Synthesis Analysis
1,2-Dipalmitoyl-rac-glycerol can be synthesized through various chemical reactions involving glycerol and palmitic acid or its derivatives. A study presented the synthesis of a mixed-chain triacylglycerol, specifically 1,2-dipalmitoyl-3-acetyl-sn-glycerol, providing insights into the synthesis process of similar compounds (Goto et al., 1992).
Molecular Structure Analysis
The molecular structure of 1,2-dipalmitoyl-rac-glycerol has been analyzed through various methods, revealing detailed information about its crystal structure. One study, for example, determined the crystal structure of a related compound, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, highlighting the arrangement of palmitate chains and the glycerol backbone in the structure (Goto et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 1,2-dipalmitoyl-rac-glycerol include nucleophilic substitution, as demonstrated in a study where 1,2-dipalmitoyl-3-iododeoxy-rac-glycerol reacted with silver dibenzyl phosphate to form glycerol phosphates (Aneja & Davies, 1974).
Physical Properties Analysis
The physical properties of 1,2-dipalmitoyl-rac-glycerol have been extensively studied. Investigations into its polymorphism and packing arrangements in the crystal form have provided significant insights into its behavior under different conditions (Kodali et al., 1984).
Chemical Properties Analysis
The chemical properties of 1,2-dipalmitoyl-rac-glycerol, including its interactions with other compounds and its reactivity, are crucial for understanding its functionality in various applications. One study on the acyl migration in 1,2-dipalmitoyl-sn-glycerol provides valuable information on its chemical stability and reactivity (Kodali et al., 1990).
Aplicaciones Científicas De Investigación
Síntesis química
1,2-Dipalmitoil-rac-glicerol se utiliza en la síntesis química debido a su estructura y propiedades únicas . Es un tipo de diacilglicerol (DAG) que tiene dos cadenas de ácido palmítico unidas a un esqueleto de glicerol . Esto lo convierte en un compuesto importante en la síntesis de diversos lípidos complejos y otros compuestos orgánicos .
Investigación sobre lípidos
Este compuesto se utiliza ampliamente en la investigación sobre lípidos . Se encuentra en una variedad de aceites vegetales, incluyendo palma, soja, canola y maíz . Su presencia en estos aceites lo convierte en un compuesto valioso para estudiar el metabolismo lipídico y el papel de los lípidos en la salud y la enfermedad .
Sustrato de lipasa
This compound se ha utilizado como sustrato para determinar la regioselectividad y la especificidad de sustrato de las lipasas de especies de Geotrichum . Las lipasas son enzimas que descomponen los lípidos, y comprender su especificidad puede ayudar en el desarrollo de procesos industriales más eficientes y estrategias terapéuticas .
Interacciones proteína-lípido
También se ha utilizado para estudiar la especificidad de las interacciones proteína-lípido en ensayos de flotación de liposomas . Estos ensayos se utilizan para estudiar cómo las proteínas interactúan con los lípidos en un entorno similar a la membrana celular
Mecanismo De Acción
Target of Action
1,2-Dipalmitoyl-rac-glycerol, also known as (±)-1,2-Dipalmitin, is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-Dipalmitoyl-rac-glycerol interacts with its target, PKC, by acting as a weak activator . The activation of PKC leads to the phosphorylation of specific proteins, thereby altering their activity and resulting in a cascade of cellular events .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Dipalmitoyl-rac-glycerol is the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .
Result of Action
The activation of PKC by 1,2-Dipalmitoyl-rac-glycerol can lead to a variety of cellular responses depending on the cell type and the specific PKC isoform involved . These responses can include changes in gene expression, cell cycle progression, and cell survival .
Action Environment
The action of 1,2-Dipalmitoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action may be influenced by the temperature, as certain lipids can form different structures at low temperatures .
Análisis Bioquímico
Biochemical Properties
1,2-Dipalmitoyl-rac-glycerol is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . It is a weak activator of PKC .
Cellular Effects
The addition of 30 mol % cholesterol to 1,2-dipalmitoyl-rac-glycerol monolayers at the air–water interface greatly reduces the oxidation and ester linkage cleavage chemistries initiated by potent chemicals such as OH radicals . This suggests that 1,2-Dipalmitoyl-rac-glycerol plays a significant role in maintaining the integrity of cellular membranes.
Molecular Mechanism
It is known to be involved in the activation of protein kinase C (PKC), albeit weakly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dipalmitoyl-rac-glycerol have been observed to be stable for several hours
Metabolic Pathways
These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages .
Propiedades
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892078 | |
| Record name | (+/-)-1,2-Dipalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40290-32-2, 30334-71-5 | |
| Record name | (±)-1,2-Dipalmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-D-Dipalmitin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1,2-Dipalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-dipalmitoyl-rac-glycerol interact with model membranes, and what are the downstream structural effects?
A1: Research indicates that 1,2-dipalmitoyl-rac-glycerol, along with other 1,2-diacylglycerols, can significantly alter the structure of model membranes composed of phosphatidylcholine or mixtures of phosphatidylcholine with phosphatidylethanolamine or phosphatidylinositol []. This interaction induces the formation of highly curved regions within the lipid bilayer, leading to folds and intramembrane particles. This structural change is also reflected in the appearance of isotropic signals in 31P NMR spectra [].
Q2: Can we use reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze 1,2-dipalmitoyl-rac-glycerol in complex mixtures?
A2: Yes, RP-HPLC proves to be a valuable tool for separating and quantifying 1,2-dipalmitoyl-rac-glycerol, even within complex mixtures of diacylglycerol (DAG) molecular species like those found in vegetable oils [, ]. This method employs 100% acetonitrile for isocratic elution and relies on UV detection at 205 nm for identification [, ]. The established elution order reveals that 1,2-dipalmitoyl-rac-glycerol elutes after 1-oleoyl-3-stearoyl-glycerol but before 1-palmitoyl-3-stearoyl-sn-glycerol [, ]. This method exhibits excellent linearity, precision, and accuracy, making it suitable for analyzing DAG mixtures in various research contexts [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)





![(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B52966.png)
